molecular formula C19H18FNOS B2376361 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 2034297-39-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2376361
CAS No.: 2034297-39-5
M. Wt: 327.42
InChI Key: KDJISBWZMYPMNX-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a benzo[b]thiophene moiety, a fluorophenyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the propan-2-yl group: This step might involve alkylation reactions using appropriate alkyl halides.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide group: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential pharmaceutical agent for treating diseases.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide
  • N-(1-(benzo[b]thiophen-3-yl)methyl)-2-(4-fluorophenyl)acetamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the specific combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain biological targets, while the benzo[b]thiophene moiety can contribute to its stability and reactivity.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNOS/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)21-19(22)11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJISBWZMYPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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